molecular formula C16H18N4O3S B12159266 N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide

N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide

Cat. No.: B12159266
M. Wt: 346.4 g/mol
InChI Key: KIXHGQZSRMOFBF-UHFFFAOYSA-N
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Description

N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and morpholine derivatives through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is unique due to its combination of a thiazole ring and a morpholine ring, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-11-10-24-15(17-11)19-14(21)12-2-4-13(5-3-12)18-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9H2,1H3,(H,18,22)(H,17,19,21)

InChI Key

KIXHGQZSRMOFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3

Origin of Product

United States

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